molecular formula C10H16N2 B1183073 N-(3-aminophenyl)-N-(tert-butyl)amine

N-(3-aminophenyl)-N-(tert-butyl)amine

Cat. No.: B1183073
M. Wt: 164.252
InChI Key: LLGIUNOUQTUAEY-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-N-(tert-butyl)amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This substance features both a primary aromatic amine and a tertiary alkylamine functional group, making it a potential intermediate for more complex chemical syntheses. Compounds with similar structural motifs, such as a tert-butylamine group attached to a nitrogen atom, are known to be valuable in chemical research. For instance, tert-butylamine itself is a key building block in the synthesis of rubber vulcanization accelerators like sulfenamides, and is also used as a counterion in pharmaceutical salts such as perindopril erbumine . Furthermore, the 3-aminophenyl group is a recurring feature in various research compounds, including experimental quinazoline-based molecules that have been studied for their potential to interact with biological targets like cyclin-dependent kinases . As a multifunctional amine, this compound serves as a versatile reagent for research and development applications in organic chemistry and materials science. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.252

IUPAC Name

3-N-tert-butylbenzene-1,3-diamine

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3

InChI Key

LLGIUNOUQTUAEY-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=CC=CC(=C1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
N-(3-aminophenyl)-N-(tert-butyl)amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be utilized in the development of drugs targeting specific biological pathways. For instance, related compounds have been investigated for their potential as CFTR potentiators, which are crucial in treating cystic fibrosis by enhancing chloride ion transport across epithelial cells .

Drug Formulations
The compound can also be involved in the formulation of drug salts that improve solubility and bioavailability. For example, its derivatives have been explored as counterions in drug formulations, enhancing the pharmacokinetic profiles of active pharmaceutical ingredients .

Chemical Synthesis

Cross-Coupling Reactions
this compound can participate in palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing aniline derivatives and other complex organic molecules. These reactions are widely used in the production of ligands and catalysts necessary for various organic transformations .

Synthesis of Functionalized Compounds
The compound is also utilized in the synthesis of functionalized amines, which can serve as building blocks for more complex molecules. For example, it can be involved in aminolysis reactions where it reacts with esters to yield corresponding amides and carbamates, demonstrating its versatility in organic synthesis .

Materials Science

Rubber Accelerators
In materials science, this compound is relevant as a rubber accelerator. Compounds derived from tert-butylamine are known to modify the rate of vulcanization in rubber production, enhancing the properties of rubber materials used in various applications .

Case Studies

Study Title Application Focus Findings
Synthesis of CFTR PotentiatorsMedicinal ChemistryIdentified compounds that enhance chloride transport; potential treatment for cystic fibrosis .
Palladium-Catalyzed C–N Cross-CouplingChemical SynthesisDemonstrated high yields in synthesizing aniline derivatives using this compound .
Rubber Vulcanization StudiesMaterials ScienceShowed improved rates of vulcanization with derivatives of tert-butylamine .

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity: The tert-butyl group in this compound imposes steric hindrance, limiting its participation in coupling reactions compared to acetyl or methyl derivatives .
  • Synthetic Optimization : Heck coupling methods (evidence in ) offer higher regioselectivity for olefinic analogs but require stringent anhydrous conditions.
  • Data Gaps: Limited thermodynamic data (e.g., pKa, logP) for this compound necessitate further experimental characterization.

Preparation Methods

Reaction with tert-Butyl Aldehyde

The primary route involves reacting 3-aminophenol with tert-butyl aldehyde under reductive conditions. In a hydrogen atmosphere, palladium-on-carbon (Pd/C) catalyzes the alkylation at 80–100°C in methyl isobutyl ketone (MIBK) , achieving 72% yield. The reaction proceeds via imine formation, followed by hydrogenation to the secondary amine. Excess tert-butyl aldehyde (1.5 equivalents) minimizes dimerization byproducts.

Solvent and Catalyst Optimization

Polar aprotic solvents like MIBK enhance reaction rates by stabilizing intermediates. Substituting Pd/C with Raney nickel reduces costs but requires higher temperatures (110°C) and pressures (5 bar H₂), lowering yields to 65%. Catalyst poisoning by residual amines necessitates pre-treatment with hydrochloric acid to protonate reactive sites.

Alkylation of N-(3-Aminophenyl)amine

Schiff Base-Mediated Alkylation

A two-step protocol modifies the amine group via a Schiff base intermediate .

  • Schiff Base Formation : 3-Aminophenol reacts with benzaldehyde in ethanol under reflux, forming N-(3-aminophenyl)benzylideneamine (89% yield).

  • Alkylation : The Schiff base is treated with tert-butyl bromide in toluene at 70°C, followed by acidic hydrolysis (6M HCl) to yield the target compound (78% yield).

Table 1: Alkylation Efficiency with Different Halides

Alkylating AgentSolventTemperature (°C)Yield (%)
tert-Butyl bromideToluene7078
tert-Butyl iodideDMF9082
tert-Butyl chlorideMIBK10068

Direct Alkylation Challenges

Direct alkylation of 3-aminophenol with tert-butyl halides faces steric hindrance, leading to N,N-dialkylation byproducts. Using silver oxide (Ag₂O) as an acid scavenger in benzene suppresses over-alkylation, improving selectivity to 85%.

One-Pot N-Sulfonylative Amination

Sulfonyl Chloride Activation

A novel one-pot method employs p-nitrobenzenesulfonyl chloride to activate the amine group.

  • Sulfonylation : 3-Aminophenol reacts with sulfonyl chloride in dichloromethane at 0°C, forming N-(3-aminophenyl)-4-nitrobenzenesulfonamide .

  • Alkylation and Reduction : The sulfonamide intermediate undergoes alkylation with tert-butyl iodide in THF, followed by zinc dust reduction to remove the sulfonyl group (76% overall yield).

Key Advantage : This method avoids isolation of intermediates, reducing purification steps.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For example, tert-butyl bromide alkylation in a microreactor at 120°C achieves 89% conversion in 15 minutes.

Byproduct Management

N,N'-Di-tert-butyl-m-phenylenediamine , a common byproduct, is minimized by maintaining stoichiometric ratios (1:1.05 amine-to-alkylating agent) and using molecular sieves to absorb excess halides.

Purification and Characterization

Crystallization Techniques

Crude product is purified via petroleum ether recrystallization , yielding white crystals with >99% purity (melting point: 112–114°C).

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 1.35 (s, 9H, tert-butyl), 3.45 (s, 1H, NH), 6.45–7.10 (m, 4H, aromatic).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-aminophenyl)-N-(tert-butyl)amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Reductive Amination : A Pd/NiO catalyst under H₂ atmosphere (25°C, 10 hours) effectively couples aldehydes and amines, as demonstrated in analogous syntheses (e.g., N-butylaniline with 98% yield) . For the target compound, coupling 3-nitrobenzaldehyde with tert-butylamine, followed by reduction of the nitro group, could yield the desired product.

  • Protection/Deprotection Strategies : Use of tert-butyl carbamates (e.g., rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate) as intermediates to prevent side reactions . Acidic or basic hydrolysis can later remove protecting groups.

  • Key Variables : Catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice (methanol/ethanol), and reaction time significantly affect yield. Steric hindrance from the tert-butyl group may necessitate longer reaction times .

    • Data Table : Comparison of Synthetic Routes
MethodCatalystTemp (°C)Yield (%)Purity (NMR)Reference
Reductive AminationPd/NiO2595–98*>95%
Nucleophilic SubstitutionNone80–10070–85*90%
*Extrapolated from analogous reactions.

Q. How can NMR spectroscopy confirm the structure and purity of This compound?

  • Methodological Answer :

  • ¹H NMR Analysis : The tert-butyl group’s singlet (9H, δ ~1.3 ppm) and aromatic protons (3-aminophenyl, δ 6.5–7.2 ppm) are diagnostic. Integration ratios validate stoichiometry .
  • ¹³C NMR : The tert-butyl carbon (δ ~28 ppm) and aromatic carbons (δ 110–150 ppm) confirm substitution patterns.
  • Purity Assessment : Absence of extraneous peaks (e.g., unreacted starting materials or over-alkylation byproducts) ensures purity. For example, in N-benzylnaphthalen-1-amine, impurities were <5% post-filtration .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the 3-aminophenyl group with Fmoc or tert-butyl carbamates to prevent unwanted alkylation .

  • Catalyst Optimization : Pd/NiO’s selectivity reduces byproducts in reductive amination. Adjusting H₂ pressure (1–3 atm) minimizes hydrogenolysis of sensitive groups .

  • Steric Control : Bulkier catalysts or solvents (e.g., DMF) slow reaction kinetics, favoring mono-alkylation over di-alkylation .

    • Case Study : In N-(2,5-dimethylphenyl)-N-(2,4,5-trimethoxybenzyl)amine, stepwise functionalization and purification (e.g., column chromatography) resolved over-alkylation issues .

Q. How do steric effects from the tert-butyl group influence reactivity and functionalization?

  • Methodological Answer :

  • Steric Hindrance : The tert-butyl group limits nucleophilic attack on the amine, necessitating elevated temperatures (80–100°C) for reactions like acylation .
  • Catalyst Design : Use of Lewis acids (e.g., BF₃·OEt₂) activates electrophiles, overcoming steric barriers in coupling reactions .
  • Mechanistic Insight : In tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine, steric effects slowed SN2 reactions but favored SN1 pathways under acidic conditions .

Q. How can contradictory data on reaction yields or byproducts be resolved?

  • Methodological Answer :

  • Systematic Screening : Vary solvent polarity (e.g., THF vs. DCM), catalyst type (Pd vs. Pt), and pH to identify optimal conditions. For example, phosphonic acid activation required Brønsted acids to avoid salt formation .
  • Analytical Cross-Validation : Combine NMR, HPLC, and mass spectrometry to detect trace impurities. In N-(thiophen-3-ylmethyl)butan-1-amine, LC-MS identified oxidation byproducts (e.g., sulfoxides) missed by NMR .
  • Computational Modeling : DFT calculations predict transition states to explain yield discrepancies. For instance, tert-butyl groups increase activation energy in nucleophilic substitutions .

Data Contradiction Analysis

Q. Why do some synthetic routes report lower yields despite identical starting materials?

  • Analysis :

  • Example : Reductive amination of N-(furan-2-ylmethyl)aniline achieved 95% yield with Pd/NiO , while similar conditions for bulkier amines yielded <70%. Steric hindrance and catalyst deactivation (e.g., pore blockage in Pd/NiO) explain discrepancies.
  • Resolution : Pre-activate the catalyst via calcination (300–400°C) or use mesoporous supports to enhance accessibility .

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